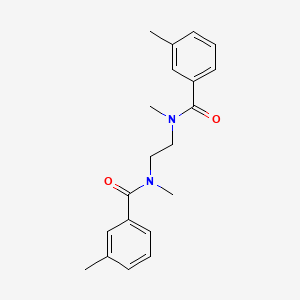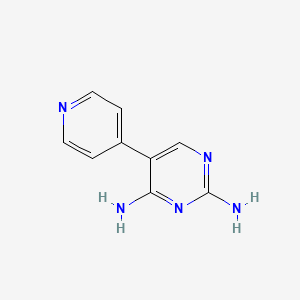![molecular formula C31H46N2O4 B14337039 N-(2,5-Dimethoxyphenyl)-4-[(2-hexyldecanoyl)amino]benzamide CAS No. 110011-34-2](/img/structure/B14337039.png)
N-(2,5-Dimethoxyphenyl)-4-[(2-hexyldecanoyl)amino]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-Dimethoxyphenyl)-4-[(2-hexyldecanoyl)amino]benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dimethoxyphenyl group and a hexyldecanoyl amide linkage. Its molecular formula is C28H41NO4, and it is known for its potential use in medicinal chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Dimethoxyphenyl)-4-[(2-hexyldecanoyl)amino]benzamide typically involves a multi-step process. The initial step often includes the preparation of the 2,5-dimethoxyphenylamine, which is then reacted with 4-aminobenzoyl chloride under controlled conditions to form the intermediate product. This intermediate is subsequently reacted with 2-hexyldecanoic acid chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,5-Dimethoxyphenyl)-4-[(2-hexyldecanoyl)amino]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2,5-Dimethoxyphenyl)-4-[(2-hexyldecanoyl)amino]benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Wirkmechanismus
The mechanism of action of N-(2,5-Dimethoxyphenyl)-4-[(2-hexyldecanoyl)amino]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of specific enzymes or activation of signaling pathways, leading to the desired biological effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2,5-Dimethoxyphenyl)-2-(2-phenylethyl)benzamide
- 2-Amino-N-(2,5-dimethoxyphenyl)benzamide
- N-(2,5-Dimethoxyphenyl)hexanamide
Uniqueness
N-(2,5-Dimethoxyphenyl)-4-[(2-hexyldecanoyl)amino]benzamide is unique due to its specific hexyldecanoyl amide linkage, which imparts distinct physicochemical properties. This structural feature differentiates it from other similar compounds and may contribute to its unique biological activities and applications.
Eigenschaften
CAS-Nummer |
110011-34-2 |
|---|---|
Molekularformel |
C31H46N2O4 |
Molekulargewicht |
510.7 g/mol |
IUPAC-Name |
N-(2,5-dimethoxyphenyl)-4-(2-hexyldecanoylamino)benzamide |
InChI |
InChI=1S/C31H46N2O4/c1-5-7-9-11-12-14-16-24(15-13-10-8-6-2)30(34)32-26-19-17-25(18-20-26)31(35)33-28-23-27(36-3)21-22-29(28)37-4/h17-24H,5-16H2,1-4H3,(H,32,34)(H,33,35) |
InChI-Schlüssel |
HNAZMSAELAEXGY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(CCCCCC)C(=O)NC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phenol, 2-[[[2-(ethylamino)ethyl]imino]methyl]-](/img/structure/B14336968.png)








![1-[(3-Methoxyphenyl)methyl]pyridin-1-ium chloride](/img/structure/B14337033.png)
![2-Fluoro-4-{[4-(5-heptylpyrimidin-2-YL)phenyl]methoxy}benzonitrile](/img/structure/B14337046.png)
![6-Oxobicyclo[3.1.1]heptane-1-carbonyl chloride](/img/structure/B14337048.png)


